tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
This compound is a tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 2, an amino group at position 8, and a hydroxy group at position 5. Such substitutions make it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and oncological pathways. Its structural uniqueness lies in the combination of electron-donating (amino, hydroxy) and sterically bulky (Boc) groups, which influence its reactivity, solubility, and pharmacological properties .
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl 8-amino-5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-7-6-9-10(8-16)11(15)4-5-12(9)17/h4-5,17H,6-8,15H2,1-3H3 |
InChI Key |
YRDMHGYVGPUHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that promote neuroprotection .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Synthetic Yield: Analogs with electron-withdrawing groups (e.g., 6-CN in 11a) show moderate yields (72%), while benzyloxy-substituted derivatives (e.g., compound 20) achieve higher yields (85%) under similar conditions (Et₃N/POCl₃ in CH₂Cl₂) .
- Biological Relevance: Compound 11a and related pyrrole derivatives exhibit notable biological activity, suggesting that the target compound’s amino and hydroxy groups may confer distinct pharmacological profiles, such as improved receptor binding or metabolic stability .
Physicochemical and Commercial Properties
- Molecular Weight and Solubility: The target compound’s calculated molecular weight (~294.34) places it between the hydrophilic 5-amino-8-(hydroxymethyl) derivative (278.35) and bulkier analogs like 11a (413.45). The 5-hydroxy group likely improves aqueous solubility compared to non-hydroxylated analogs (e.g., ’s 8-amino derivative) .
- Price and Availability: lists tert-butyl 8-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate at €457/50 mg, while the target compound’s additional 5-hydroxy group may increase production costs due to added synthetic steps or purification challenges .
Biological Activity
tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a tetrahydroisoquinoline core with various functional groups that contribute to its biological properties.
Research indicates that compounds in the tetrahydroisoquinoline class may exhibit diverse biological activities, including:
- Acetylcholinesterase Inhibition : Some derivatives have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. For instance, related compounds have demonstrated IC50 values ranging from 70 nM to 380 nM against electric eel AChE and human AChE respectively .
- Antioxidant Activity : Certain derivatives have been reported to possess antioxidant properties by upregulating protective proteins like Nrf2 and reducing oxidative stress markers .
Therapeutic Potential
The biological activities of this compound suggest potential therapeutic applications in:
- Neurodegenerative Diseases : Its ability to inhibit AChE and exhibit neuroprotective effects positions it as a candidate for Alzheimer's disease treatment.
- Cognitive Enhancement : By modulating neurotransmitter levels and reducing neuroinflammation, this compound may enhance cognitive function.
Case Studies
- Alzheimer's Disease Models : In preclinical studies involving animal models of Alzheimer's disease, compounds similar to this compound have been shown to improve memory deficits and reduce amyloid plaque formation .
- Oxidative Stress Reduction : Studies have demonstrated that derivatives can significantly lower markers of oxidative stress in neuronal cells exposed to neurotoxic agents like hydrogen peroxide .
Data Table: Biological Activity Comparison
| Compound Name | AChE Inhibition (IC50) | Neuroprotective Effects | Antioxidant Activity |
|---|---|---|---|
| This compound | TBD | Yes | Yes |
| Related Compound A | 70 nM | Moderate | High |
| Related Compound B | 380 nM | Low | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
